N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the quinoline core: This is achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the functional groups: The chloro, trifluoromethyl, and dimethoxyphenyl groups are introduced through substitution reactions.
Final coupling and purification: The final step involves coupling the intermediates and purifying the product through recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
N-(2-chloro-5-(trifluoromethyl)phenyl)glutarimide: This compound has a similar structure but lacks the quinoline core, leading to different chemical and biological properties.
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound is structurally similar but has different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H24ClF3N2O4 |
---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H24ClF3N2O4/c1-13-22(25(34)32-19-11-14(26(28,29)30)7-10-17(19)27)23(24-18(31-13)5-4-6-20(24)33)16-9-8-15(35-2)12-21(16)36-3/h7-12,23,31H,4-6H2,1-3H3,(H,32,34) |
InChI Key |
KXFFLGWVSKLDOC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.